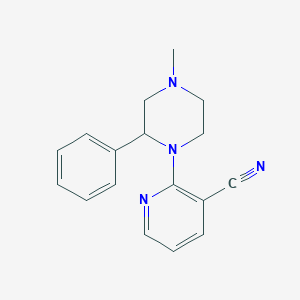
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C17H18N4 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile, with the CAS number 61337-88-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H18N4
- Molecular Weight : 278.35 g/mol
- InChI Key : DHUHYBBSQWQGSN-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, which is crucial for its therapeutic applications.
Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit enzymes related to cancer proliferation and inflammation. For instance, some derivatives have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Study 1: Antitumor Activity
A study conducted by Li et al. evaluated the antitumor effects of several derivatives of this compound on various cancer cell lines, including MCF-7 and NCI-H460. The results demonstrated significant cytotoxicity, with some compounds exhibiting IC50 values as low as 0.01 µM, indicating potent anticancer properties.
Case Study 2: Neuroprotective Effects
Research has indicated that certain derivatives may offer neuroprotective benefits by modulating neurotransmitter systems, particularly in conditions like depression and anxiety. The compound's structural similarity to known antidepressants suggests a potential mechanism involving serotonin receptor modulation.
Case Study 3: Antimicrobial Properties
Another investigation highlighted the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results suggest that modifications in the piperazine ring enhance antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Propiedades
IUPAC Name |
2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-20-10-11-21(17-15(12-18)8-5-9-19-17)16(13-20)14-6-3-2-4-7-14/h2-9,16H,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHYBBSQWQGSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432063 |
Source


|
| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61337-88-0 |
Source


|
| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














